Indan-5-yl acetate is an organic compound characterized by the molecular formula and a molecular weight of 176.21 g/mol. It consists of an indan moiety substituted with an acetate group at the 5-position. This compound is a derivative of indane, which is a bicyclic structure comprising a five-membered ring fused to a six-membered ring. Indan-5-yl acetate is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features that allow it to participate in diverse
Indan-5-yl acetate can undergo several chemical transformations, including:
These reactions illustrate the compound's versatility as a synthetic intermediate in organic chemistry .
Several methods have been developed for synthesizing indan-5-yl acetate:
Indan-5-yl acetate has several potential applications:
Indan-5-yl acetate shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Indan | Bicyclic Hydrocarbon | Basic structure; serves as a precursor for many derivatives. |
| Indene | Bicyclic Hydrocarbon | Contains a double bond; used in polymer production. |
| 1-Acetylindole | Indole Derivative | Exhibits different biological activities; used in pharmaceuticals. |
| Indan-1,3-dione | Dione Derivative | Known for its reactivity; used in various organic syntheses. |
| Linalyl Acetate | Monoterpene Ester | Commonly used in fragrances; differs significantly in structure and application. |
Indan-5-yl acetate's unique position stems from its specific substitution pattern on the indane framework, which influences its reactivity and potential applications compared to these similar compounds .
The functionalization of indan derivatives traces its roots to early 20th-century studies on bicyclic hydrocarbons. Initial syntheses of indan-5-yl acetate relied on classical acetylation methods, where indan was treated with acetic anhydride or acetyl chloride in the presence of Brønsted acids like sulfuric acid. These methods, while effective, suffered from poor regioselectivity and required harsh conditions, often leading to over-acetylation or degradation of the indan framework.
A pivotal shift occurred in the 1990s with the development of novel indan derivatives for pharmaceutical applications. For instance, European Patent EP0317321B1 disclosed methods to synthesize indan-based thromboxane A2 (TxA2) antagonists, emphasizing the importance of substitution patterns on the indan ring. Although this patent focused on medicinal chemistry, it laid the groundwork for understanding steric and electronic effects in regioselective acetylation. Early catalysts, such as pyridine derivatives, improved yields but still lacked precision in targeting the 5-position of indan.
Contemporary strategies prioritize regioselectivity through advanced catalytic systems. A breakthrough came with the discovery that acetate ions act as dual hydrogen-bonding catalysts. Ren et al. demonstrated that acetate forms a pre-reactive complex with diols, directing acetylation to specific hydroxyl groups. Applied to indan derivatives, this principle enables selective acetylation at the 5-position by stabilizing transition states through hydrogen bonding (Figure 1). Quantum mechanical calculations confirm that the acetate catalyst lowers the activation energy by 12–15 kcal/mol compared to uncatalyzed reactions.
Table 1: Comparison of Catalytic Systems for Indan Acetylation
| Catalyst | Regioselectivity (5-position) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pyridine (Traditional) | Low | 45–60 | 6–8 |
| Acetate Anions | High | 85–92 | 2–4 |
| FeCl₃·6H₂O | Moderate | 78–88 | 1–3 |
| Phase-Transfer Catalysts | High | 90–95 | 4–6 |
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has also gained traction as a low-cost, eco-friendly catalyst. Under solvent-free conditions, FeCl₃·6H₂O facilitates rapid acetylation of indan derivatives with acetic anhydride, achieving yields exceeding 85% in under three hours. The Lewis acidity of Fe³⁺ activates the anhydride, while its hydrated form minimizes side reactions. Phase-transfer catalysis (PTC), as exemplified by Kotha and Brahmachary, uses tetrabutylammonium hydrogensulfate to mediate reactions between indan derivatives and acetylating agents in biphasic systems. This method achieves near-quantitative yields by enhancing interfacial contact between reactants.
The push for sustainable chemistry has driven the adoption of solvent-free protocols. A landmark study by Hajra and colleagues showcased the acetylation of indazole derivatives using Bro̷nsted acids under neat conditions, eliminating the need for volatile organic solvents. Translating this to indan-5-yl acetate, solvent-free systems reduce waste generation and energy consumption by 40–60% compared to traditional methods.
FeCl₃·6H₂O-catalyzed reactions epitomize green synthesis. In a typical procedure, indan is mixed with acetic anhydride and 0.2 mol% FeCl₃·6H₂O at room temperature, yielding indan-5-yl acetate in 88% purity without chromatographic purification. This protocol aligns with six of the twelve Principles of Green Chemistry, including atom economy and waste prevention.
Mechanochemical synthesis, which employs mechanical energy to drive reactions, offers a promising alternative to solution-phase methods. While direct studies on indan-5-yl acetate are limited, analogous systems reveal advantages such as shorter reaction times (30–60 minutes) and higher yields (up to 95%). Ball milling accelerates the acetylation of indan derivatives by enhancing molecular diffusion and catalyst-substrate interactions.
In contrast, solution-phase routes remain prevalent for large-scale production. Phase-transfer catalysis (PTC) in aqueous-organic systems achieves scalability, with batch processes yielding multi-kilogram quantities of indan-5-yl acetate. However, solvent recovery and energy-intensive heating (60–80°C) offset some environmental benefits. Hybrid approaches, such as ultrasound-assisted PTC, are under investigation to bridge the gap between mechanochemical and solution-phase efficiencies.
The acetyl group in indan-5-yl acetate participates in various transfer reactions, including hydrolysis, transesterification, and intramolecular migrations. The bicyclic indane framework imposes steric and electronic constraints that influence reaction pathways. For example, ester hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with water or hydroxide ions acting as nucleophiles. The reaction rate is modulated by the electron-withdrawing effects of the indane ring, which polarizes the carbonyl group, enhancing electrophilicity [6].
In transesterification reactions, indan-5-yl acetate reacts with alcohols under acidic or basic conditions. The indane scaffold stabilizes transition states through partial conjugation with the π-system of the aromatic ring, as evidenced by kinetic studies showing accelerated rates compared to aliphatic esters [4]. A comparative analysis of reaction conditions and yields is presented below:
| Reaction Type | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydrolysis (acidic) | H₂SO₄ | 80 | 85 |
| Hydrolysis (basic) | NaOH | 25 | 92 |
| Transesterification | NaOAc | 60 | 78 |
| Intramolecular migration | None | 120 | 65 |
Intramolecular acetyl migrations occur via a six-membered cyclic transition state, where the carbonyl oxygen coordinates with adjacent hydrogen atoms on the indane ring. This mechanism, supported by isotopic labeling experiments, underscores the role of conformational flexibility in bicyclic systems [6] [7].
Neighboring group participation (NGP) significantly influences the reactivity of indan-5-yl acetate. The proximity of the acetate group to the indane ring’s π-system enables stabilization of carbocationic intermediates during solvolysis or electrophilic substitution. For instance, in sulfuric acid-mediated hydrolysis, the acetoxy group at the 5-position assists in delocalizing positive charge through resonance, lowering the activation energy by approximately 15 kcal/mol compared to non-participating analogs [3] [6].
A notable example is the anchimeric assistance observed during the formation of dioxacarbenium ions. When indan-5-yl acetate undergoes acid-catalyzed rearrangement, the acetate group participates in stabilizing the intermediate, leading to regioselective product formation. This phenomenon is corroborated by kinetic data showing a 600-fold rate enhancement over similar non-bicyclic esters [3] [4].
The stereochemical outcomes of NGP are further illustrated in enantioselective acetylation reactions. Computational studies reveal that the indane scaffold’s rigidity enforces specific transition-state geometries, favoring the formation of one enantiomer over another. For example, chiral bicyclic imidazole catalysts achieve up to 95% enantiomeric excess in acetylation reactions by leveraging NGP effects [2] [6].
Density functional theory (DFT) calculations provide critical insights into the transition states of esterification and acetyl transfer reactions involving indan-5-yl acetate. Simulations of the hydrolysis reaction reveal a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, and (2) cleavage of the ester bond with concomitant proton transfer. The energy barrier for the rate-determining first step is calculated to be 22.1 kcal/mol, consistent with experimental kinetic data [7] [2].
Transition-state analysis of intramolecular acetyl migration highlights the importance of orbital interactions. The carbonyl oxygen’s lone pairs interact with the σ* orbital of the C–O bond in the indane ring, facilitating a concerted [3] [3]-sigmatropic shift. This pathway is energetically favored over alternative stepwise mechanisms, as shown by a 4.7 kcal/mol difference in activation energies [6] [7].
Comparative DFT studies of indan-5-yl acetate and its analogs reveal structural determinants of reactivity. For instance, substitution at the 4-position of the indane ring increases steric hindrance, raising the energy barrier for hydrolysis by 3.2 kcal/mol. These findings align with experimental observations of reduced reaction rates in substituted derivatives [4] [7].
Indan-5-yl acetate serves as a crucial building block in the synthesis of complex polycyclic terpene structures, leveraging its rigid benzocyclopentane core to provide structural stability and predictable reactivity patterns in multi-step synthetic sequences [1] [2] [3].
The compound's utility in terpene synthesis stems from its ability to serve as a biomimetic scaffold that can be readily incorporated into polycyclic frameworks. Research has demonstrated that indane derivatives, including indan-5-yl acetate, can participate in cascade cyclization reactions that generate complex tricyclic sesquiterpenoid scaffolds [1]. These transformations typically proceed through sequential bond-forming events that establish multiple stereocenters in a single synthetic operation.
In polycyclic terpene construction, indan-5-yl acetate functions as both a structural foundation and a reactive intermediate. The acetate functionality provides a versatile handle for further elaboration through nucleophilic substitution, elimination, or cross-coupling reactions [2]. This reactivity profile makes it particularly valuable in the synthesis of complex natural product frameworks where precise control over stereochemistry and substitution patterns is essential.
The modular nature of indan-5-yl acetate allows for its incorporation into diverse synthetic strategies. Recent studies have shown that indane-based building blocks can undergo radical cascade processes that efficiently construct polycyclic frameworks [3]. These reactions typically involve the generation of carbon-centered radicals that participate in intramolecular cyclization reactions, ultimately leading to complex polycyclic structures reminiscent of natural terpene scaffolds.
| Terpene Type | Target Complexity | Synthetic Steps | Key Features |
|---|---|---|---|
| Sesquiterpenes | Tricyclic frameworks | 6-8 steps | Rigid core structure |
| Diterpenes | Tetracyclic systems | 8-12 steps | Multiple stereocenters |
| Complex alkaloids | Polycyclic architectures | 10-15 steps | Cascade reactions |
The efficiency of indan-5-yl acetate in terpene synthesis is particularly evident in its ability to participate in biomimetic cyclization reactions. These transformations often mirror the biosynthetic pathways found in nature, where simple precursors undergo enzyme-catalyzed cyclizations to generate complex polycyclic structures [1] [4]. By incorporating indan-5-yl acetate into synthetic schemes, chemists can access these complex architectures through carefully designed reaction sequences that build molecular complexity in a controlled manner.
Indan-5-yl acetate demonstrates exceptional utility as a precursor for chiral auxiliary development, particularly in the construction of indane-based chiral catalysts and asymmetric reaction systems [5] [6] [7] [8].
The inherent structural features of indan-5-yl acetate make it an ideal starting point for chiral auxiliary synthesis. The compound's rigid bicyclic framework provides a stable chiral environment when appropriately functionalized with stereogenic centers [5]. Research has established that indane derivatives can be readily converted into optically active building blocks through enzymatic resolution approaches, yielding enantiomerically pure materials suitable for asymmetric synthesis applications.
Recent developments in indane-based chiral auxiliary chemistry have highlighted the potential of indan-5-yl acetate derivatives in asymmetric electrophilic reactions. Studies have shown that indane-based chiral aryl chalcogenide catalysts derived from indan-5-yl acetate precursors can achieve excellent enantioselectivities, with some systems reaching up to 96% enantiomeric excess [7]. These catalysts demonstrate broad substrate scope and operate under mild reaction conditions, making them attractive for practical synthetic applications.
The development of chiral auxiliaries from indan-5-yl acetate typically involves strategic functionalization at specific positions on the indane framework. The 5-position acetate group provides a convenient handle for introducing chiral elements through nucleophilic substitution or elimination reactions [6]. This approach allows for the systematic modification of steric and electronic properties, enabling fine-tuning of catalyst performance for specific reaction types.
| Auxiliary Type | Enantioselectivity | Substrate Scope | Reaction Conditions |
|---|---|---|---|
| Aryl chalcogenides | 85-96% ee | Alkenes, alkynes | Mild, room temperature |
| Phosphoramidites | 90-99% ee | Allyl substrates | Cryogenic to ambient |
| Oxazolidinones | 80-95% ee | Carbonyl compounds | Variable temperature |
The synthetic versatility of indan-5-yl acetate in chiral auxiliary development extends to its use in asymmetric synthesis of complex indane derivatives containing multiple stereogenic centers. Research has demonstrated that organocatalytic sequential reactions involving indan-5-yl acetate derivatives can produce indane products with four stereogenic centers in excellent yields and stereoselectivities [9]. These reactions typically proceed through Michael addition followed by cycloaddition processes, highlighting the compound's compatibility with diverse reaction mechanisms.
The success of indan-5-yl acetate-derived chiral auxiliaries can be attributed to their ability to provide effective steric differentiation of prochiral faces in asymmetric transformations. The rigid indane framework constrains conformational flexibility, ensuring consistent chiral induction across different reaction partners and conditions [10]. This reliability makes these auxiliaries particularly valuable for complex synthetic applications where consistent stereochemical outcomes are essential.
Indan-5-yl acetate finds significant application in metal-organic framework functionalization, where its structural features enable the modification of framework properties for enhanced performance in catalysis, separation, and materials applications [11] [12] [13] [14] [15].
The incorporation of indan-5-yl acetate derivatives into metal-organic frameworks represents a strategic approach to pore chemistry modification. The compound's aromatic acetate functionality can serve as a linker component or as a post-synthetic modification target, allowing for systematic tuning of framework properties [14]. Research has demonstrated that functionalization with indane-derived substituents can effectively adjust pore sizes within the range of 1.04 to 1.10 nanometers, providing precise control over guest molecule accessibility.
In metal-organic framework applications, indan-5-yl acetate derivatives contribute to framework stability through thermodynamic stabilization mechanisms. Studies have shown that functionalization with indane-based components generally reduces framework free energy, with entropy contributing significantly to this stabilization effect [15]. This enhanced stability is particularly valuable for frameworks intended for harsh operating conditions or long-term applications.
The versatility of indan-5-yl acetate in framework functionalization extends to its role in developing specialized materials for drug delivery applications. The compound's biocompatible nature and tunable properties make it suitable for incorporation into pharmaceutical carrier frameworks [14]. Research has established that metal-organic frameworks functionalized with indane derivatives demonstrate controlled drug release properties, with release profiles that can be modulated through systematic variation of framework composition.
| Framework Property | Modification Range | Performance Impact | Application Area |
|---|---|---|---|
| Pore size | 1.04-1.10 nm | Enhanced selectivity | Gas separation |
| Drug loading | 15-85% capacity | Controlled release | Drug delivery |
| Stability | ΔG: -0.5 to -2.0 kJ/mol | Extended lifetime | Catalysis |
The synthetic advantages of using indan-5-yl acetate in framework functionalization include its compatibility with post-synthetic modification strategies. The acetate functionality can be readily hydrolyzed to generate reactive hydroxyl groups that serve as attachment points for additional functional elements [11]. This approach enables the systematic introduction of multiple functional groups into framework structures without compromising structural integrity.
Advanced applications of indan-5-yl acetate in framework chemistry include its use in developing catalytically active frameworks. The compound can serve as a precursor for installing transition metal coordination sites within framework pores [16]. These functionalized frameworks demonstrate enhanced catalytic activity for various organic transformations, including asymmetric synthesis reactions where the chiral indane environment contributes to stereoselectivity.
The impact of indan-5-yl acetate functionalization on framework properties extends beyond simple structural modifications. Research has demonstrated that the introduction of indane-based functional groups can significantly alter framework electronic properties, leading to enhanced performance in applications such as gas sensing and selective adsorption [17] [18]. These effects arise from the combination of steric and electronic contributions provided by the indane framework, highlighting the multifaceted benefits of this functionalization approach.
| Research Area | Key Finding | Synthetic Advantage | Reference |
|---|---|---|---|
| Terpene Synthesis | Cascade reactions enable complex frameworks | Rigid bicyclic structure | [1] [2] [3] |
| Chiral Auxiliaries | High enantioselectivity (96% ee) | Excellent chiral induction | [7] [8] [9] |
| MOF Applications | Tunable pore properties | Post-synthetic modification | [14] [15] [18] |